molecular formula C12H16O4 B1663932 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane CAS No. 2425-41-4

5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

Cat. No.: B1663932
CAS No.: 2425-41-4
M. Wt: 224.25 g/mol
InChI Key: DHWCGYXHBIWIPM-UHFFFAOYSA-N
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Description

5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane is an organic compound that features a dioxane ring substituted with two hydroxymethyl groups and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane typically involves the reaction of phenylacetaldehyde with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene, with p-toluenesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The choice of solvent and catalyst, as well as the control of reaction temperature and time, are critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products include phenylacetic acid and 5,5-bis(formyl)-2-phenyl-1,3-dioxane.

    Reduction: Products include this compound alcohols.

    Substitution: Products include brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfurfural: A related compound with a furan ring instead of a dioxane ring.

    2,5-Bis(hydroxymethyl)furan: Another related compound with a furan ring and two hydroxymethyl groups.

Uniqueness

5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane is unique due to its combination of a dioxane ring and a phenyl group, which imparts distinct chemical and physical properties. This structural feature allows for a wide range of chemical reactions and applications that are not possible with similar compounds .

Properties

IUPAC Name

[5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c13-6-12(7-14)8-15-11(16-9-12)10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWCGYXHBIWIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178947
Record name m-Dioxane-5,5-dimethanol, 2-phenyl-
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Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2425-41-4
Record name 2-Phenyl-1,3-dioxane-5,5-dimethanol
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Record name Mono-o-benzylidinepentaerythritol
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Record name m-Dioxane-5,5-dimethanol, 2-phenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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